molecular formula C20H23NO B8505413 5-(3-Methoxyphenyl)-1-(2-phenylethyl)-1,2,3,6-tetrahydropyridine CAS No. 83010-48-4

5-(3-Methoxyphenyl)-1-(2-phenylethyl)-1,2,3,6-tetrahydropyridine

Cat. No. B8505413
CAS RN: 83010-48-4
M. Wt: 293.4 g/mol
InChI Key: NXMVPVJENMIBDA-UHFFFAOYSA-N
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Patent
US04382942

Procedure details

A mixture of 6 g of the product of Step A and 12 g of pyridinium hydrochloride was heated at 200° C. with stirring for 21/2 hours and the mixture was cooled and diluted with water. Ammonium hydroxide was added to the mixture which was then extracted with methylene chloride. The organic phase was washed with water, dried and evaporated to dryness. The residue was chromatographed over silica gel and was eluted with an 8-2 chloroform-acetone mixture to obtain 4.9 g of 3-(1-phenethyl-1,2,5,6-tetrahydropyridin-3-yl)-phenol melting at 155° C.
Quantity
6 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH2:10][N:11]([CH2:15][CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH2:12][CH2:13][CH:14]=2)[CH:6]=[CH:7][CH:8]=1.Cl.[NH+]1C=CC=CC=1.[OH-].[NH4+]>O>[CH2:15]([N:11]1[CH2:12][CH2:13][CH:14]=[C:9]([C:5]2[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][CH:6]=2)[CH2:10]1)[CH2:16][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C=1CN(CCC1)CCC1=CC=CC=C1
Name
pyridinium hydrochloride
Quantity
12 g
Type
reactant
Smiles
Cl.[NH+]1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
with stirring for 21/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
was then extracted with methylene chloride
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel
WASH
Type
WASH
Details
was eluted with an 8-2 chloroform-acetone mixture

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC1=CC=CC=C1)N1CC(=CCC1)C=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.